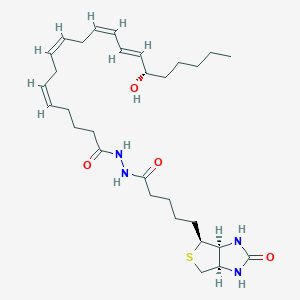
GC-MS Drug Standard Mixture 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GC-MS Drug standard mixture 1 is a mixture of common alkaloids and opioids, as well as a prominent metabolite. The mixture is supplied in an amber ampule in which the headspace has been purged with argon. It is designed to provide authentic standards for analyses using GC- or LC-MS. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Quantification of Volatile Compounds in Alcoholic Products GC-MS is used to study the analysis of spirit drinks and other alcoholic products, which consist of a mixture of water, ethanol, and volatile compounds. Ethanol can serve as an internal standard for the quantification of these compounds in GC-MS analysis (Korban et al., 2019).
Interpretation of GC/MS Spectra GC-MS analysis is effective for volatile and complex mixture samples, providing both qualitative and quantitative analysis. This technique is crucial for interpreting the results of various analyses, including those of standard drug mixtures (Nugraha & Nandiyanto, 2021).
Analysis in Biological Fluids GC-MS methods have been developed for analyzing mixtures like gabapentin, tramadol, and amitriptyline in biological fluids such as plasma and urine. These analyses are critical for medical and forensic investigations (Naguib et al., 2020).
Detection and Discrimination of Compounds in Various Fields GC-MS techniques are used in agri-food, forensics, environmental sciences, or medicine for the analysis of complex mixtures, employing alternative data processing approaches like total ion chromatograms or total mass spectra (Barea-Sepúlveda et al., 2022).
Metabolomics and False Discovery Rate Estimation In metabolomics, GC-MS is used for identifying small molecules, with advanced techniques to estimate the false discovery rate among sets of identifications. This is crucial for accurate metabolite identification (Flores et al., 2023).
Herbal Plant Analysis GC-MS studies are increasingly applied for the analysis of medicinal plants, proving to be a valuable method for the analysis of non-polar components, volatile essential oils, fatty acids, lipids, and alkaloids (Prakash, 2023).
Forensic Applications In forensic science, GC-MS is employed for the characterization of counterfeit medicines, including amphetamine-type stimulants and antidepressants, through methods like GC-FID/MS analysis (Santos et al., 2020).
General Principles in Analytical Chemistry GC-MS is essential for the analysis of complex mixtures in various areas, including quality control, medicine, and forensic sciences, providing high selectivity, reproducibility, precision, and sensitivity (Mourão et al., 2020).
Advancements in Drug Abuse Testing GC-MS serves as a standard for confirmatory drug testing, with advancements including the use of LC-tandem-MS for more diverse analyte analysis (Tamama, 2020).
Enhanced Detection Specificity The coupling of GC to techniques like vacuum ultraviolet (VUV) spectroscopy enhances detection specificity, useful in the analysis of compounds in various fields including pharmaceuticals and illegal drugs (Cruse & Goodpaster, 2019).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



